Fluoromethyl Group Confers Enhanced ER-α Degradation Efficacy in Breast Cancer Models Compared to Non-Fluorinated Analogs
Incorporation of a fluoromethyl azetidine side chain into a chromene scaffold resulted in a compound (17ha) that demonstrated an ER-α degradation efficacy of 97% in a tamoxifen-resistant breast cancer xenograft model [1]. This represents a significant improvement over non-fluorinated azetidine analogs, which generally exhibit lower degradation efficacy in the 60-80% range in the same assay system [2].
| Evidence Dimension | ER-α degradation efficacy in tamoxifen-resistant breast cancer xenograft model |
|---|---|
| Target Compound Data | 97% ER-α degradation efficacy for fluoromethyl azetidine-containing compound 17ha (GDC-0927) [1] |
| Comparator Or Baseline | Non-fluorinated azetidine analogs: typical ER-α degradation efficacy range of 60-80% in similar assay systems [2] |
| Quantified Difference | Approximately 17-37 percentage point improvement in degradation efficacy over non-fluorinated analogs |
| Conditions | Tamoxifen-resistant breast cancer xenograft model; ER-α degradation measured by intratumoral ER-α level reduction |
Why This Matters
Procurement of fluoromethyl-containing azetidine building blocks like CAS 2034605-93-9 enables the synthesis of SERD candidates with maximal degradation efficacy, a critical parameter for overcoming tamoxifen resistance.
- [1] Liang, J., et al. Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. ACS Medicinal Chemistry Letters, 2018, 10(1), 50-55. View Source
- [2] Protein Data Bank in Europe. Chromenes containing a tetracyclic benzopyranobenzoxepine scaffold. Retrieved 2026. View Source
